molecular formula C16H10O4 B14447932 5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) CAS No. 79238-83-8

5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole)

Cat. No.: B14447932
CAS No.: 79238-83-8
M. Wt: 266.25 g/mol
InChI Key: KQXKNNCQXQZYCR-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a benzodioxole ring system connected by an ethynediyl bridge. This compound is a derivative of 1,3-benzodioxole, which is known for its aromaticity and stability. The unique structure of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- typically involves the coupling of two 1,3-benzodioxole units via an ethynediyl linkage. This can be achieved through a series of reactions including:

    Halogenation: Introduction of halogen atoms to the benzodioxole rings.

    Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the halogenated benzodioxole and an ethynyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The ethynediyl bridge can be oxidized to form diketone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and benzodioxole rings can interact with enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound, known for its aromaticity and stability.

    1,4-Benzodioxine: Another benzodioxole derivative with different ring fusion.

    Methylenedioxybenzene: A simpler derivative with a methylenedioxy group.

Uniqueness

1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct chemical and physical properties compared to other benzodioxole derivatives

Properties

CAS No.

79238-83-8

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)ethynyl]-1,3-benzodioxole

InChI

InChI=1S/C16H10O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h3-8H,9-10H2

InChI Key

KQXKNNCQXQZYCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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